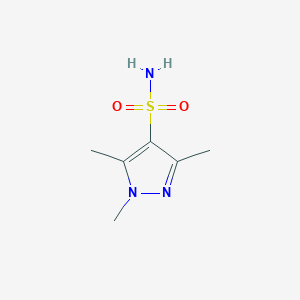

1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

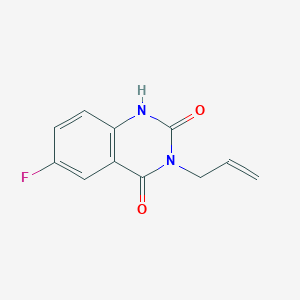

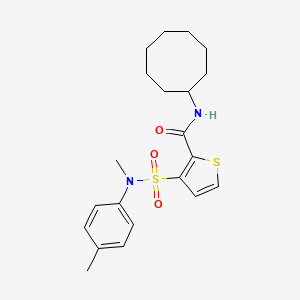

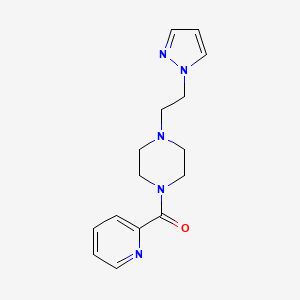

1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a chemical compound with the molecular formula C6H11N3O2S . It is a derivative of pyrazole, a class of organic compounds characterized by a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The compound is also related to sulfonamides, a group of compounds characterized by the presence of a sulfonamide functional group .

Synthesis Analysis

The synthesis of 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide and related compounds has been reported in the literature. For instance, 1,3,5-trisubstituted-1H-pyrazoles have been synthesized starting from α, β -unsaturated aldehydes/ketones and hydrazine using catalyst H3[12O40]/SiO2 under microwave irradiation and solvent-free conditions . Another method involves the cyclocondensation of α, β -unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst .

Molecular Structure Analysis

The molecular structure of 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide consists of a pyrazole ring, which is a five-membered aromatic ring with three carbon atoms and two nitrogen atoms. The pyrazole ring is substituted at the 1, 3, and 5 positions with methyl groups. Additionally, a sulfonamide group is attached to the 4 position of the pyrazole ring .

Chemical Reactions Analysis

While specific chemical reactions involving 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide have not been reported, it is known that pyrazole derivatives can undergo various types of reactions. For example, the reaction of pyrazole derivatives with radical inhibitors has been reported to proceed through an anionic mechanism, not a radical mechanism .

科学的研究の応用

Biological Activities

1,3,5-trimethylpyrazole-containing malonamide derivatives based on pyflubumide have been designed, synthesized, and characterized . These compounds have shown good activities against Tetranychus cinnabarinus , Plutella xylostella , and Aphis craccivora . The structure–activity relationships (SAR) analyses indicate that the acaricidal and insecticidal activities vary significantly depending on the type of substituent and substitution pattern .

Synthesis of 1,3,5-Trisubstituted-1H-Pyrazoles

An efficient synthesis of 1,3,5-trisubstituted-1H-pyrazoles has been developed . These pyrazoles were synthesized starting from α, β-unsaturated aldehydes/ketones and hydrazine using catalyst H3[PW12O40]/SiO2 under microwave irradiation and solvent-free conditions . This method has merits such as environmentally friendly reaction conditions, simple operation, extensive substrates, good yields, and reuse of the H3[PW12O40]/SiO2 .

Photoluminescent and Photorefractive Materials

1,3,5-Triarylpyrazoline compounds have excellent fluorescence and better hole transport characteristics, thermal stability, and washing resistance . They can be used as photoluminescent and photorefractive materials .

Antileishmanial and Antimalarial Evaluation

A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a compound . This compound has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

作用機序

Target of Action

Sulfonamide drugs are known to inhibit and replace paba in the enzyme dihydropteroate synthetase, which is crucial for the production of folate .

Mode of Action

It can be inferred from the general mechanism of sulfonamides that this compound might inhibit the formation of dihydrofolate, tetrahydrofolate, and subsequently inhibit bacterial dna growth and cell division .

Biochemical Pathways

Based on the general mechanism of sulfonamides, it can be inferred that this compound might affect the folate synthesis pathway in bacteria .

Result of Action

Based on the general mechanism of sulfonamides, it can be inferred that this compound might inhibit bacterial growth by interfering with folate synthesis .

特性

IUPAC Name |

1,3,5-trimethylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2S/c1-4-6(12(7,10)11)5(2)9(3)8-4/h1-3H3,(H2,7,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAEHWFDPJWBCBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-chlorophenyl)methyl]-7-(pyrrolidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2422999.png)

![ethyl 2-(5-cyclopropylisoxazole-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2423009.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2423010.png)

![2-amino-1-phenyl-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2423011.png)

![1-(2-(dimethylamino)ethyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2423015.png)

![4-[[(4-fluorophenyl)sulfonylamino]methyl]cyclohexane-1-carboxylic Acid](/img/structure/B2423016.png)